molecular formula C9H22O2Si B560847 tert-Butyl(diethoxymethyl)silane CAS No. 109144-58-3

tert-Butyl(diethoxymethyl)silane

Cat. No.: B560847
CAS No.: 109144-58-3
M. Wt: 190.358
InChI Key: XQYGFJKRAZXUPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl(diethoxymethyl)silane is a chemical compound with the molecular formula C9H22O2Si . It belongs to the class of organosilicon compounds and contains a silicon atom bonded to tert-butyl and diethoxymethyl groups. The compound is commonly used as a silane coupling agent and an initiator in various chemical processes .


Synthesis Analysis

The synthesis of this compound involves the reaction between tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane . The resulting product is characterized using techniques such as 1H-NMR , FT-IR , and mass spectroscopy . These methods confirm the compound’s structure and purity .


Molecular Structure Analysis

The molecular structure of this compound consists of a silicon atom (Si ) bonded to two diethoxymethyl groups (CH3CH2O2 ) and a tert-butyl group (C4H9 ). The silicon atom serves as the central core, facilitating its role as a coupling agent and initiator .


Chemical Reactions Analysis

  • Surface Modification : When applied to materials like nano-TiO2 , it modifies their surface properties, enhancing compatibility with other substances .

Scientific Research Applications

Synthesis and Properties of Polymers

The application of tert-butyl(diethoxymethyl)silane in polymer science is highlighted by its role in synthesizing hydroxytelechelic polyisobutylenes. These polymers were obtained by capping living polyisobutylene chains with tert-butyl(dimethyl)-(4-methyl-pent-4-enyloxy)-silane and subsequent hydrolysis, leading to polyisobutylenes with improved acid resistance, demonstrating the silane's utility in modifying polymer properties (Li et al., 2019).

Oxidative Coupling Reactions

This compound has been utilized in oxidative coupling reactions, notably in a metal-free ammonium iodide catalyzed process. This reaction forms various alkoxysilane derivatives by coupling silanes with alcohols, showcasing the compound's versatility in synthesizing alkoxysilane-based chemicals under mild conditions (Yuan et al., 2017).

Development of Novel Silane Coupling Agents

Research has led to the development of novel silane coupling agents such as (3-(tert-butylperoxy)propyl)trimethoxysilane. This agent, synthesized from tert-butyl hydroperoxide and (3-chloropropyl)trimethoxysilane, exhibits characteristics of both a coupling agent and an initiator. Its application in modifying nano-TiO2 and initiating polymerization highlights the potential for this compound derivatives in material science and polymer chemistry (Ma et al., 2016).

Creation of Silicon-based Odorants

This compound derivatives have been explored for their olfactory properties, leading to the synthesis of novel silicon-based patchouli odorants. These derivatives exhibit patchouli's characteristic "woody," "earthy," and "camphoraceous" odors, with some even surpassing natural patchouli oil in odor threshold. This research opens new avenues for the use of this compound in the fragrance industry (Sunderkötter et al., 2010).

Advances in Organic Synthesis

In organic synthesis, this compound and its derivatives have facilitated the development of new methodologies. For example, the palladium-catalyzed reaction of pinacolone with tert-butyldimethyl(3-(2-bromophenyl)allyloxy)silane efficiently forms 1-vinyl-1H-isochromene derivatives through ketone arylation followed by intramolecular cyclization. Such reactions underscore the compound's utility in synthesizing complex organic molecules (Mutter et al., 2001).

Future Directions

Research on tert-Butyl(diethoxymethyl)silane continues to explore its applications in materials science, catalysis, and surface modification. Investigating its reactivity with different substrates and optimizing its use as a coupling agent or initiator remains an area of interest .

Properties

IUPAC Name

tert-butyl(diethoxymethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22O2Si/c1-6-10-8(11-7-2)12-9(3,4)5/h8H,6-7,12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQYGFJKRAZXUPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(OCC)[SiH2]C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.